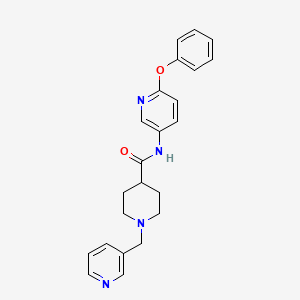
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-31020028, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have an inhibitory effect on the activity of the protein kinase CK1ε, which plays a role in regulating circadian rhythms and the cell cycle.
Mécanisme D'action
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide works by inhibiting the activity of CK1ε, which is a protein kinase that plays a role in regulating circadian rhythms and the cell cycle. CK1ε has been shown to be overexpressed in certain types of cancer, and inhibiting its activity may have therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound is able to inhibit the activity of CK1ε, which leads to a decrease in the phosphorylation of certain proteins involved in the cell cycle. In vivo studies have shown that the compound is able to regulate circadian rhythms and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. However, one limitation is that the compound may have off-target effects on other protein kinases, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide. One area of research could focus on the compound's potential as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Other areas of research could explore the compound's effects on circadian rhythms and cognitive function, as well as its potential as a treatment for neurodegenerative diseases. Additionally, further studies could be conducted to better understand the compound's mechanism of action and potential off-target effects.
Applications De Recherche Scientifique
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of CK1ε, which has been implicated in the development of certain types of cancer. Other studies have explored the compound's effects on circadian rhythms and the cell cycle, as well as its potential as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(19-10-13-27(14-11-19)17-18-5-4-12-24-15-18)26-20-8-9-22(25-16-20)29-21-6-2-1-3-7-21/h1-9,12,15-16,19H,10-11,13-14,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCCEEVPGIINMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3813918.png)
![7-(2-fluorobenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813922.png)
![(5-isoxazolylmethyl)({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B3813930.png)
![N-(2-fluorobenzyl)-2-(1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)acetamide](/img/structure/B3813934.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3813937.png)
![methyl (2S,4R)-1-methyl-4-{[(9-oxo-9,10-dihydroacridin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3813945.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B3813948.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(2-methoxyphenyl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B3813960.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3813962.png)
![N-(2-chlorobenzyl)-3-[1-(2-furoyl)-3-piperidinyl]propanamide](/img/structure/B3813966.png)
![N-[(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B3813974.png)
![N-isopropyl-2-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3813975.png)
![N-2-butyn-1-yl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3813995.png)
![3-chloro-N-cyclopentyl-4-{[1-(1H-imidazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3813996.png)